molecular formula C6H8O4 B1636761 3-(Methoxycarbonyl)but-3-enoic acid CAS No. 26248-95-3

3-(Methoxycarbonyl)but-3-enoic acid

Cat. No.: B1636761
CAS No.: 26248-95-3
M. Wt: 144.12 g/mol
InChI Key: KBFJHOCTSIMQKL-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9) is an α,β-unsaturated ester-carboxylic acid hybrid compound. Its molecular formula is C₆H₈O₄ (molecular weight: 144.13 g/mol), with the SMILES notation COC(=O)C(=C)CC(=O)O and InChIKey KBFJHOCTSIMQKL-UHFFFAOYSA-N . Structurally, it features a conjugated double bond between C3 and C4, a methoxycarbonyl group at C3, and a carboxylic acid group at C1 (Figure 1).

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxycarbonyl)but-3-enoic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Synthesis Methodology
The compound can be synthesized via Grignard reagent strategies, where methoxycarbonyl groups are introduced through reaction with methyl chloroformate in the presence of a base (e.g., triethylamine). Subsequent oxidation steps (e.g., Jones oxidation) convert intermediates to the carboxylic acid moiety . Key variables include temperature control (0–5°C for Grignard addition) and anhydrous conditions to minimize side reactions.

Advanced Stereochemical Control
Stereoselectivity in the α,β-unsaturated system is achieved using chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation derivatives can guide E/Z isomer ratios, with NMR (Nuclear Overhauser Effect) and polarimetry used to confirm configurations . Contradictions in literature yields (e.g., 40–70%) often stem from solvent polarity effects on transition states, requiring iterative optimization via DOE (Design of Experiments) .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Basic Spectral Analysis

  • ¹H NMR : The α,β-unsaturated ester proton (δ 6.2–6.8 ppm) shows coupling constants (J = 10–16 Hz) distinguishing E/Z isomers.
  • IR : Strong carbonyl stretches (~1700 cm⁻¹ for ester; ~1720 cm⁻¹ for acid) confirm functional groups .

Advanced Data Contradictions
Discrepancies in reported δ values (e.g., methoxy protons at δ 3.6–3.8 ppm) arise from solvent deuteration effects. High-resolution MS and 2D NMR (COSY, HSQC) are critical for resolving overlapping signals in substituted analogs. For example, NOESY correlations differentiate para-substituted aromatic intermediates from ortho/meta isomers .

Q. What experimental strategies mitigate side reactions during functionalization of this compound?

Common Side Reactions

  • Michael Additions : The α,β-unsaturated system is prone to nucleophilic attacks, forming undesired adducts.
  • Decarboxylation : Acidic or high-temperature conditions promote CO₂ loss.

Methodological Solutions

  • Protection/Deprotection : Use tert-butyl esters to stabilize the acid group during alkylation .
  • Low-Temperature Kinetics : Slow addition of reagents (e.g., organozinc species) at –78°C suppresses side pathways.
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Advanced Mechanistic Studies

  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to cyclooxygenase-2 (COX-2), with ΔG values < –8 kcal/mol suggesting strong inhibition .
  • In Vitro Assays : COX-2 inhibition is quantified via ELISA (prostaglandin E₂ reduction). Contradictions in IC₅₀ values (e.g., 5–20 µM) may reflect assay variability (e.g., cell line differences) .

Troubleshooting Bioactivity Data

  • Metabolic Stability : LC-MS/MS identifies acid-to-ester back-conversion in plasma, requiring esterase inhibitors in assays .
  • SAR (Structure-Activity Relationship) : Methyl-to-fluoro substitution at the β-position enhances potency 3-fold, validated by X-ray crystallography of enzyme-ligand complexes .

Q. What computational and experimental approaches reconcile discrepancies in reported physicochemical properties?

Key Property Contradictions

  • LogP Values : Literature ranges (1.2–1.8) conflict due to measurement methods (shake-flask vs. HPLC-derived).
  • pKa : Predicted (MarvinSketch) pKa ~3.5 (carboxylic acid) vs. experimental ~4.1 (potentiometric titration) .

Resolution Strategies

  • QSAR Modeling : Hansch analyses correlate substituent electronic effects (Hammett σ) with solubility trends.
  • Cohort Studies : Multi-lab reproducibility trials using standardized buffers (e.g., PBS pH 7.4) reduce variability .

Q. How can researchers design derivatives of this compound to enhance metabolic stability?

Advanced Derivative Design

  • Prodrug Strategies : Ethyl ester analogs show 90% plasma stability over 24h vs. 50% for the parent acid .
  • Isosteric Replacement : Replacing the methoxy group with trifluoromethoxy (ΔLogP = +0.5) improves membrane permeability (Caco-2 Papp > 10⁻⁶ cm/s) .

Validation Workflow

Synthetic Feasibility : Retrosynthetic analysis (Synthia, CAS) identifies viable routes.

ADME Profiling : Microsomal t½ >60 min indicates suitability for in vivo studies .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Advanced Safety Considerations

  • Peroxide Formation : But-3-enoic acid precursors may form explosive peroxides; test strips (Quantofix) are mandatory .
  • Waste Management : Quench Grignard residues with isopropanol/CO₂ before aqueous disposal .

Documentation

  • SDS Compliance : Align with GHS protocols for corrosive (Category 1B) and acute toxicity (Category 4) classifications .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Colorless to pale yellow liquid .
  • Odor : Strong, pungent .
  • Solubility : Miscible with alcohols, ethers, and ketones .
  • Safety : Flammable (GHS hazard code H225), with health hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Applications Reference
3-(Methoxycarbonyl)but-3-enoic acid C₆H₈O₄ Methoxycarbonyl at C3 Carbazole alkaloid synthesis, NDGA analogues
3-(Ethoxycarbonyl)but-3-enoic acid C₇H₁₀O₄ Ethoxycarbonyl at C3 Oxidative metabolism studies
(Z)-3-(Methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid C₁₁H₁₁NO₄ Pyridinyl group at C4 Potential kinase inhibitor scaffolds
(E)-3-(Ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid C₁₃H₁₃FO₄ Ethoxycarbonyl + 4-fluorophenyl at C4 Anti-inflammatory agent development

Key Differences :

Reactivity: The methoxycarbonyl derivative (C₆H₈O₄) exhibits higher electrophilicity at the β-carbon due to the electron-withdrawing methoxy group, making it reactive in Stobbe condensations . The ethoxycarbonyl analogue (C₇H₁₀O₄) has reduced reactivity in polar reactions due to increased steric bulk, but enhanced solubility in non-polar solvents .

Biological Activity: Pyridinyl-substituted derivatives (e.g., C₁₁H₁₁NO₄) show improved binding to enzymatic active sites, as seen in kinase inhibition assays . Fluorophenyl-substituted variants (e.g., C₁₃H₁₃FO₄) leverage fluorine's electronegativity for enhanced bioavailability and metabolic stability .

Synthetic Utility :

  • The parent compound (C₆H₈O₄) is preferred for tandem annulation reactions (e.g., TFAA-mediated cyclization to clausine E) .
  • Ethoxycarbonyl derivatives are used in oxidative metabolism studies due to their slower degradation rates compared to methoxy analogues .

Research Findings :

  • Clausine E Synthesis: this compound reacts with indole-3-carbaldehyde in a Stobbe condensation to form clausine E, a precursor to antitumor alkaloids .
  • NDGA Analogues : Ethoxycarbonyl variants (e.g., CID 14919314) were synthesized to mimic NDGA's antioxidant properties but showed reduced potency due to ester hydrolysis susceptibility .
  • Fluorophenyl Derivatives : Demonstrated IC₅₀ values < 10 µM in COX-2 inhibition assays, attributed to fluorine's electron-withdrawing effects .

Preparation Methods

Stobbe Condensation Approach

The Stobbe condensation is the most widely documented method for synthesizing 3-(methoxycarbonyl)but-3-enoic acid. This reaction involves the base-catalyzed condensation of aldehydes or ketones with dialkyl succinates.

General Reaction Conditions

  • Base Catalysts : Potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
  • Solvents : Methanol, ethanol, acetonitrile, or methylene chloride.
  • Temperature : 50–55°C for optimal yield.

Example Protocol :

  • React 4-methoxy-3-methylbenzaldehyde with dimethyl succinate in ethanol.
  • Add potassium tert-butoxide at 50°C.
  • Acidify with HCl to precipitate the product.
    Yield : 70–85% (varies with substituents).

Mechanistic Insights

The reaction proceeds via enolate formation, followed by aldol addition and lactonization. The final acid is obtained through hydrolysis of the lactone intermediate.

Industrial Optimization

  • Solvent Mixtures : Combining methylene chloride with water improves regioselectivity.
  • Scale-Up : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems.

Acidic Hydrolysis of t-Butyl Esters

Hydrolysis of tert-butyl esters under acidic conditions provides a high-yielding route to the target compound.

Procedure from Literature

  • Dissolve 3-(methoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid t-butyl ester in trifluoroacetic acid/water (9:1 v/v).
  • Stir at 20°C for 20 minutes.
  • Concentrate under reduced pressure and purify via trituration.
    Yield : 95%.
    Characterization :
  • $$ ^1H $$ NMR (DMSO-d6): δ 12.34 (bs, 1H), 7.41 (s, 1H), 3.72 (s, 3H).

Advantages

  • Mild conditions prevent double-bond isomerization.
  • Suitable for acid-sensitive substrates.

Esterification of Crotonic Acid Derivatives

Direct esterification of crotonic acid derivatives offers a straightforward pathway.

Method Overview

  • React crotonic acid with methanol in the presence of H2SO4.
  • Purify via fractional distillation.
    Key Consideration : Excess methanol drives the equilibrium toward ester formation.

Limitations

  • Competing side reactions (e.g., polymerization) require careful temperature control.
  • Lower yields (~60%) compared to Stobbe condensation.

Wittig Reaction Methodology

The Wittig reaction constructs the α,β-unsaturated ester moiety efficiently.

Protocol from Synthetic Studies

  • Treat (2-carboxyethyl)triphenylphosphonium bromide with NaH in THF/DMSO.
  • Add 4-fluoro-3-methoxybenzaldehyde to generate the alkene.
  • Hydrolyze the ester under basic conditions.
    Yield : 80–90%.

Key Features

  • Stereoselective formation of the (E)-isomer.
  • Compatible with electron-deficient aldehydes.

Comparative Analysis of Methods

Method Yield Conditions Scalability Reference
Stobbe Condensation 70–85% Basic, 50–55°C Industrial
t-Butyl Ester Hydrolysis 95% Acidic, RT Lab-scale
Crotonic Acid Esterification 60% Acidic, reflux Limited
Wittig Reaction 80–90% Anhydrous, 0–25°C Moderate

Properties

IUPAC Name

3-methoxycarbonylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFJHOCTSIMQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887135
Record name Butanedioic acid, 2-methylene-, methyl ester
Source EPA DSSTox
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Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26248-95-3, 68071-27-2
Record name Methyl hydrogen 2-methylenesuccinate
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Record name Butanedioic acid, 2-methylene-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2-methylene-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen 2-methylenesuccinate
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Synthesis routes and methods

Procedure details

Potassium t-butoxide (68.8 g) was weighed into a reaction flask equipped with a mechanical stirrer, placed under a nitrogen atmosphere and 700 mL of toluene was added followed by 4,4′-difluorobenzophenone (100 g). The reaction mixture was stirred mechanically and heated to 70° C. A solution of dimethyl succinate (80 g) in 100 mL of toluene was added to the reaction mixture over a 60 minute period. The reaction mixture was heated at 70° C. for 4 hours. After cooling to room temperature, the reaction mixture was poured into 500 mL of water and the toluene layer discarded. The aqueous layer was extracted with diethyl ether (1×400 mL) to remove the neutral products, and then acidified the aqueous layer with concentrated HCl. A brownish-yellow oily solid was obtained from the aqueous layer, and was extracted with 3×300 mL of ethyl acetate. The organic layers were combined, washed with saturated NaCl solution (1×500 mL) and dried over anhydrous sodium sulfate. Removal of the solvent by rotary evaporation yielded 122 g of 4,4-di(4-fluorophenyl))-3-methoxycarbonyl-3-butenoic acid as a brownish oily solid. This material was not purified further but was used directly in the next step.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

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